molecular formula C10H15N3O2 B15326364 2-((Dimethylamino)methyl)-4-ethylpyrimidine-5-carboxylic acid

2-((Dimethylamino)methyl)-4-ethylpyrimidine-5-carboxylic acid

Cat. No.: B15326364
M. Wt: 209.24 g/mol
InChI Key: UAVDZFOHJXDJRG-UHFFFAOYSA-N
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Description

2-((Dimethylamino)methyl)-4-ethylpyrimidine-5-carboxylic acid is an organic compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both dimethylamino and carboxylic acid functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Dimethylamino)methyl)-4-ethylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-ethylpyrimidine-5-carboxylic acid with formaldehyde and dimethylamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of purification steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the high quality of the final compound.

Chemical Reactions Analysis

Types of Reactions

2-((Dimethylamino)methyl)-4-ethylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-((Dimethylamino)methyl)-4-ethylpyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-((Dimethylamino)methyl)-4-ethylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the carboxylic acid group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine (DMAP): Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    2-Dimethylaminoethyl methacrylate (DMAEMA): Contains a dimethylamino group and is used in polymer chemistry.

Uniqueness

2-((Dimethylamino)methyl)-4-ethylpyrimidine-5-carboxylic acid is unique due to the presence of both a pyrimidine ring and a carboxylic acid group, which confer distinct chemical reactivity and biological activity compared to similar compounds. This combination of functional groups allows for a wide range of applications in different scientific fields.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-4-ethylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H15N3O2/c1-4-8-7(10(14)15)5-11-9(12-8)6-13(2)3/h5H,4,6H2,1-3H3,(H,14,15)

InChI Key

UAVDZFOHJXDJRG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC=C1C(=O)O)CN(C)C

Origin of Product

United States

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